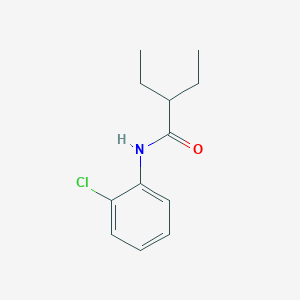![molecular formula C19H21F3N2 B5881995 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is commonly used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The exact mechanism of action of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine may also interact with other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have a variety of biochemical and physiological effects, including increasing serotonin and dopamine release in the brain, altering the activity of certain ion channels, and affecting the function of various neurotransmitter systems. 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to have anxiogenic and hallucinogenic effects in animal studies.
実験室実験の利点と制限
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for certain receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine also has some limitations, such as its limited solubility in aqueous solutions and its potential for causing adverse effects in animal studies.
将来の方向性
There are several potential future directions for research on 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, including investigating its potential therapeutic applications for psychiatric disorders, studying its interactions with other compounds and neurotransmitter systems, and exploring its effects on other physiological systems beyond the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine and its potential for causing adverse effects in humans and animals.
Conclusion
In conclusion, 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic compound that has potential applications in various fields of scientific research. Its unique properties and mechanism of action make it a valuable tool for investigating the central nervous system and exploring potential therapeutic applications. However, further research is needed to fully understand the effects of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine and its potential for causing adverse effects in humans and animals.
合成法
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is synthesized by reacting 2-(trifluoromethyl)benzyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography. The yield of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is typically around 70-80%.
科学的研究の応用
1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is used in scientific research for a variety of purposes, including studying the effects of piperazine derivatives on the central nervous system, investigating the potential therapeutic applications of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, and exploring the mechanism of action of 1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine.
特性
IUPAC Name |
1-(2-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-6-2-5-9-18(15)24-12-10-23(11-13-24)14-16-7-3-4-8-17(16)19(20,21)22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKWZHHRNBGWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)



![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)